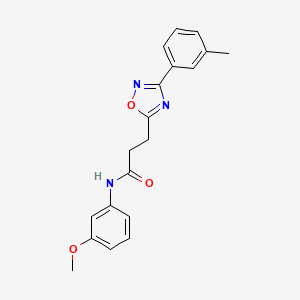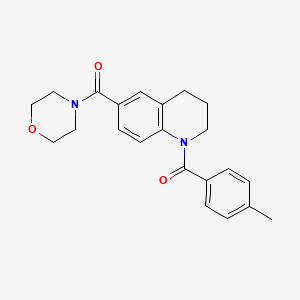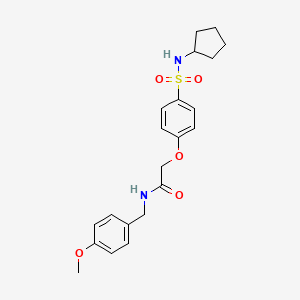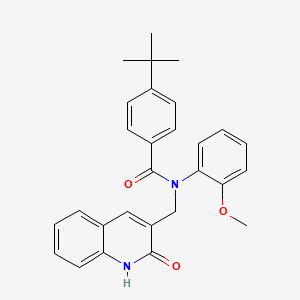
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide has a range of biochemical and physiological effects. For example, this compound has been found to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as an anti-cancer agent. Additionally, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, this compound is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide. One area of interest is the development of this compound as an anti-cancer agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its targets in cellular signaling pathways. Finally, this compound may have potential applications in the treatment of inflammatory diseases, and further research is needed to explore this possibility.
Synthesemethoden
The synthesis of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide involves a multi-step process that has been described in detail in scientific literature. The synthesis begins with the reaction of 2-methoxybenzaldehyde and 2-hydroxy-3-quinolinecarboxaldehyde in the presence of potassium hydroxide to form the Schiff base. This Schiff base is then reacted with tert-butylamine to form the tert-butyl imine. The final step involves the reaction of the tert-butyl imine with 4-fluorobenzoyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide has been studied extensively for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers studying various biological processes.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(2-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3/c1-28(2,3)22-15-13-19(14-16-22)27(32)30(24-11-7-8-12-25(24)33-4)18-21-17-20-9-5-6-10-23(20)29-26(21)31/h5-17H,18H2,1-4H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNKLWSCAFZYJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



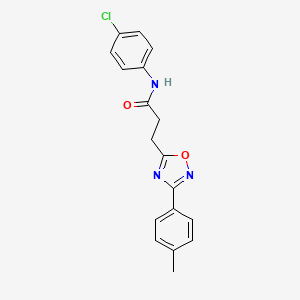


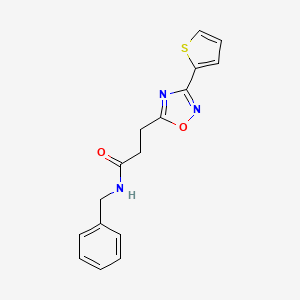
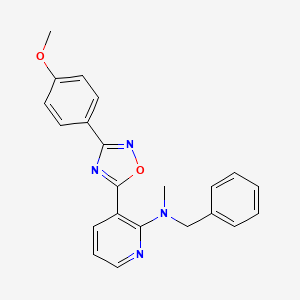
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7705488.png)
